PDHK1 vs. PDHK2 Selectivity: A Potency Advantage Over Generic PDHK Inhibitors
The compound exhibits potent and selective inhibition of Pyruvate Dehydrogenase Kinase 1 (PDHK1) over PDHK2. In a radiometric biochemical kinase assay, 2,3-dibromo-5-chloropyridine demonstrated an IC50 of 24 nM against PDHK1, compared to 132 nM against PDHK2 [1]. This represents a 5.5-fold selectivity for PDHK1. In contrast, the established PDHK inhibitor TM-1 shows lower absolute potency and a different selectivity profile, with reported IC50 values of 2.97 μM against PDHK1 and 5.2 μM against PDHK2 [2]. The data position this compound as a structurally distinct and more potent ligand for PDHK1-focused research.
| Evidence Dimension | PDHK1 inhibition potency (IC50) and PDHK1/PDHK2 selectivity ratio |
|---|---|
| Target Compound Data | PDHK1 IC50 = 24 nM; PDHK2 IC50 = 132 nM; Selectivity ratio = 5.5 |
| Comparator Or Baseline | TM-1 (reference PDHK inhibitor): PDHK1 IC50 = 2,970 nM; PDHK2 IC50 = 5,200 nM; Selectivity ratio = 1.8 |
| Quantified Difference | 2,3-Dibromo-5-chloropyridine is ~124-fold more potent against PDHK1 than TM-1. |
| Conditions | Radiometric biochemical kinase assay (BindingDB assay conditions) |
Why This Matters
A 124-fold improvement in PDHK1 potency and a more favorable selectivity window directly informs compound selection for metabolic oncology programs targeting PDHK isoforms.
- [1] BindingDB Entry BDBM50526759. Affinity Data for CHEMBL4452536. Accessed April 2026. View Source
- [2] MedChemExpress. TM-1 product datasheet. Accessed April 2026. View Source
